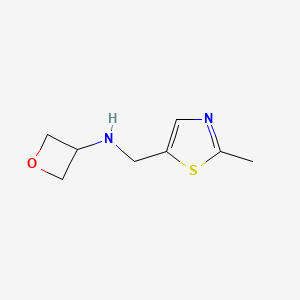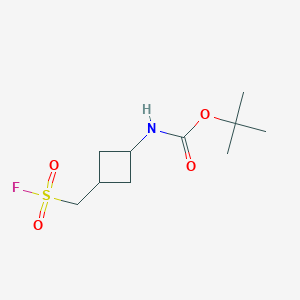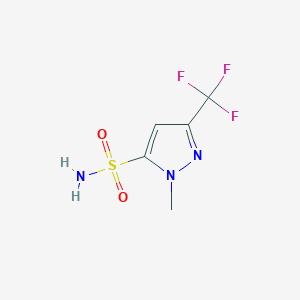
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a sulfonamide group at the 5-position
Méthodes De Préparation
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with sulfonamide reagents under appropriate conditions. For instance, the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid followed by neutralization with ammonia can yield the desired sulfonamide derivative .
Industrial production methods often involve scalable and high-yielding processes. A notable approach includes the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by electrophilic trapping with sulfonamide reagents in a flow reactor . This method ensures high selectivity and efficiency, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Applications De Recherche Scientifique
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . These interactions can modulate various biological pathways, contributing to the compound’s pharmacological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide can be compared with other similar compounds, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester: This compound contains a boronic acid pinacol ester group instead of a sulfonamide group, which alters its reactivity and applications.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: The carboxamide group in this compound provides different hydrogen bonding capabilities compared to the sulfonamide group.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H6F3N3O2S |
|---|---|
Poids moléculaire |
229.18 g/mol |
Nom IUPAC |
2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H6F3N3O2S/c1-11-4(14(9,12)13)2-3(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13) |
Clé InChI |
CBRWOANDWFPZPE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



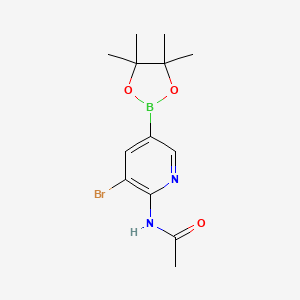

![(7AS,8S,9S,10S,12S)-10-(1H-Benzo[d][1,2,3]triazol-1-yl)-12-phenyl-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine-8,9-diyl diacetate](/img/structure/B12950668.png)
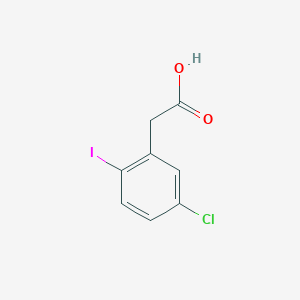
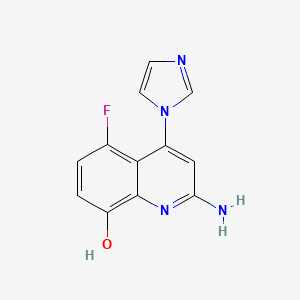
![2-Aminopyrazolo[1,5-a][1,3,5]triazin-4(6H)-one](/img/structure/B12950678.png)
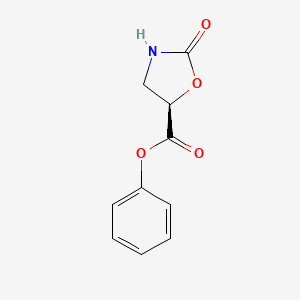
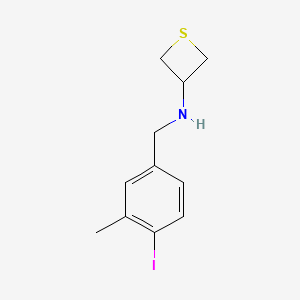
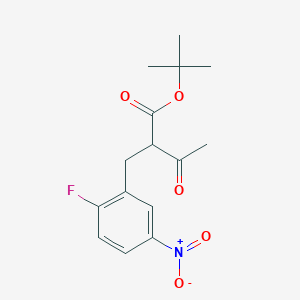
![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)
